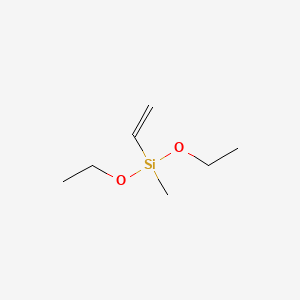
Diethoxymethylvinylsilane
Overview
Description
Diethoxymethylvinylsilane is an organosiloxane with a reactive vinyl group. It is known for its toughness, high thermal stability, and ability to form a highly cross-linked polymer through thermal polymerization .
Molecular Structure Analysis
The molecular formula of Diethoxymethylvinylsilane is C7H16O2Si . Unfortunately, the specific details about its molecular structure are not available in the retrieved data.Chemical Reactions Analysis
Diethoxymethylvinylsilane is known to undergo thermal polymerization, resulting in a highly cross-linked polymer . The specifics of this reaction or other chemical reactions involving Diethoxymethylvinylsilane are not detailed in the available resources.Physical And Chemical Properties Analysis
Diethoxymethylvinylsilane is a liquid with a refractive index of 1.401 (lit.) and a density of 0.858 g/mL at 25 °C (lit.) . It has a boiling point of 133-134 °C (lit.) . It is soluble in methanol .Scientific Research Applications
Aerogel Preparation
DEMS has been used as a precursor in the preparation of titania–silica aerogels. This application is significant in the development of mixed oxide materials with Bronsted acid sites, which are crucial in catalysis and material science (Miller, Mathers, & Ko, 1995).
Polymer Synthesis
In polymer chemistry, DEMS serves as a key component in synthesizing polymeric organosilicon systems. It is used to create polymers with various chemical functionalities, which are analyzed for their thermal properties and potential applications in material science (Ohshita et al., 1997).
Luminescent Materials
The synthesis of oligo(phenylenevinylene)s (OPV) with curable alkoxysilyl groups, which include DEMS, leads to the creation of luminescent materials. These materials can be transformed into fluorescent films with defined chromophores, finding applications in optoelectronics and display technologies (Detert & Sugiono, 2003).
Catalysis in Organic Synthesis
DEMS is utilized in copper-catalyzed hydroamination reactions of alkenes, a process important in the synthesis of various organic compounds, including pharmaceuticals (Zhu, Niljianskul, & Buchwald, 2013).
Detection of Explosives
In the field of analytical chemistry, a diethoxydiphenylsilane-based coating, which involves DEMS, has been developed for the detection of explosives. This application is crucial for security and forensic investigations (Mattarozzi et al., 2011).
Material Surface Modifications
DEMS is involved in modifying material surfaces to influence bacterial cell attachment and biofilm formation, a key area in biomedical applications and water treatment technologies (Kręgiel & Niedzielska, 2014).
Conservation of Archaeological Wood
In cultural heritage conservation, DEMS plays a role in the treatment of waterlogged archaeological wood, highlighting its importance in preservinghistorical artifacts. The interaction between organosilicon compounds, including those with DEMS, and degraded wood polymers is investigated to understand the mechanism of wood dimensional stabilization (Popescu & Broda, 2021).
Synthesis of Fluoro-Substituted Polysiloxanes
DEMS is crucial in synthesizing fluoro-substituted polysiloxanes, where it's used as a monomer. These polymers have potential applications in gas-separation membranes due to their unique properties (Zhao & Mark, 1992).
Fabrication of Low-k Films
DEMS is applied in the fabrication of porous ultra-low k (p-ULK) films, which are significant in the semiconductor industry. Its utilization in plasma-enhanced chemical vapor deposition processes for film preparation is a critical step in manufacturing advanced electronic devices (Ming, Deng, Xie, & Zhang, 2015).
Safety And Hazards
Diethoxymethylvinylsilane is highly flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
properties
IUPAC Name |
ethenyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGQQKKTDDNCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863553 | |
| Record name | Ethenyl(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethoxy(methyl)(vinyl)silane | |
CAS RN |
5507-44-8 | |
| Record name | Vinylmethyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5507-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxy(methyl)vinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005507448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylmethyldiethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, ethenyldiethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethoxy(methyl)(vinyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHOXY(METHYL)VINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV933D25BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



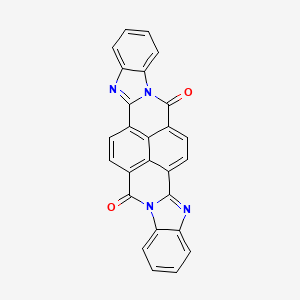
![Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5h,14h)-tetrone](/img/structure/B1346701.png)
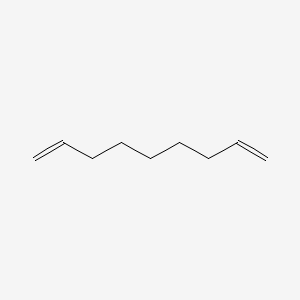
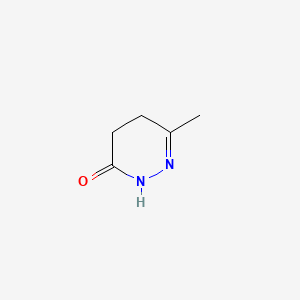

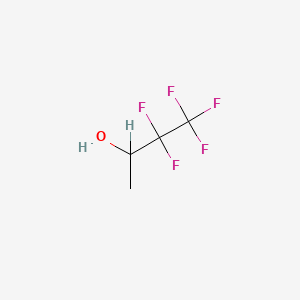


![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)
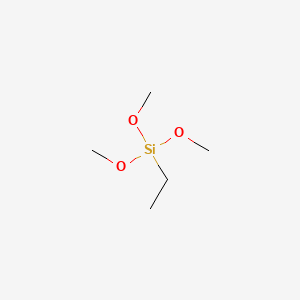
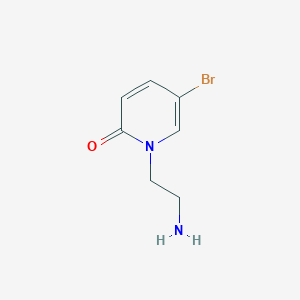
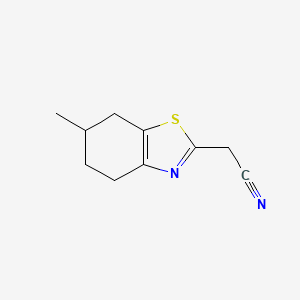
![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)
![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)